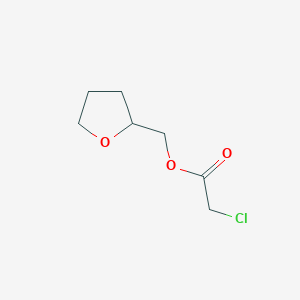

Tetrahydrofuran-2-ylmethyl chloroacetate

描述

The exact mass of the compound Tetrahydrofuran-2-ylmethyl chloroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrahydrofuran-2-ylmethyl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran-2-ylmethyl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

oxolan-2-ylmethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-4-7(9)11-5-6-2-1-3-10-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHFVSLNJYZJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290611 | |

| Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-26-1 | |

| Record name | NSC69950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrahydrofuran-2-ylmethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Strategies and Methodologies for Tetrahydrofuran 2 Ylmethyl Chloroacetate and Its Precursors

Direct Esterification Approaches to Tetrahydrofuran-2-ylmethyl Chloroacetate (B1199739)

Direct esterification is a primary and straightforward method for the synthesis of Tetrahydrofuran-2-ylmethyl chloroacetate. This approach involves the reaction of Tetrahydrofuran-2-ylmethanol with a chloroacetylating agent.

The efficiency of the direct esterification process is highly dependent on the selection of reagents and the optimization of reaction conditions. The most common method involves the acylation of Tetrahydrofuran-2-ylmethanol with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

Commonly used bases include tertiary amines, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K2CO3). biorxiv.orgresearchgate.net The choice of base can influence the reaction rate and yield. For instance, in related chloroacetylation reactions, the use of triethylamine in a suitable solvent has been shown to produce excellent yields. researchgate.net The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion. biorxiv.orgresearchgate.net

While acid catalysis is a staple in many esterification reactions (Fischer esterification), it is less common for reactions involving highly reactive acyl chlorides like chloroacetyl chloride due to the high reactivity of the acyl chloride itself. However, in related syntheses, Lewis acids such as zinc chloride have been employed to catalyze ring-opening reactions of tetrahydrofuran (B95107) (THF) with acyl chlorides to form δ-chlorobutyl esters, demonstrating the utility of Lewis acid catalysis in reactions involving these scaffolds. google.com

| Reagent System | Base/Catalyst | Typical Conditions | Outcome |

| Chloroacetyl chloride | K2CO3 | THF, 0 °C to rt | Effective for chloroacetylation. researchgate.net |

| Chloroacetyl chloride | DIPEA | DCM, 0 °C to rt | Standard conditions for neutralizing HCl byproduct. biorxiv.org |

| Chloroacetyl chloride | Triethylamine | DMF | Can lead to excellent yields (e.g., 95%) in analogous reactions. researchgate.net |

The choice of solvent plays a critical role in the esterification reaction, influencing reactant solubility, reaction rate, and ease of product isolation. Anhydrous conditions are generally required to prevent the hydrolysis of the reactive chloroacetyl chloride.

A variety of aprotic solvents can be utilized for this synthesis. Tetrahydrofuran (THF) itself is a common choice, serving as both a solvent and, in some contexts, a reactant scaffold. researchgate.net Dichloromethane (DCM) is another frequently used solvent that offers good solubility for the reactants and is relatively inert under the reaction conditions. biorxiv.org

Studies on analogous acylation reactions have shown that solvent polarity can significantly impact yield. For example, in the synthesis of certain thiazolyl-2-chloroacetamide derivatives, polar aprotic solvents such as N,N-dimethylformamide (DMF) provided superior yields compared to less polar solvents like THF, toluene, or DCM when certain bases were used. researchgate.net This suggests that for the synthesis of Tetrahydrofuran-2-ylmethyl chloroacetate, a systematic evaluation of solvents could lead to significant improvements in reaction efficiency.

| Solvent | Type | Impact on Chloroacetylation | Reference |

| Tetrahydrofuran (THF) | Aprotic Ether | Commonly used, can give moderate to good yields. researchgate.netresearchgate.net | |

| Dichloromethane (DCM) | Aprotic Halogenated | Widely used, effective for reactions with amine bases. biorxiv.org | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Can provide excellent yields, particularly with bases like TEA. researchgate.net | |

| Acetonitrile (ACN) | Polar Aprotic | Can result in moderate yields depending on the base. researchgate.net | |

| Toluene | Aprotic Aromatic | Generally results in lower yields for this type of reaction. researchgate.net |

Multistep Synthetic Routes Involving the Chloroacetate Moiety

Multistep syntheses provide the flexibility to construct the target molecule from simpler precursors, allowing for greater control over aspects such as stereochemistry.

In a multistep approach, the Tetrahydrofuran-2-ylmethanol precursor is first synthesized or procured, and the chloroacetate group is introduced in a subsequent step. This final step is chemically identical to the direct esterification methods described in section 2.1. The strategies, including the use of chloroacetyl chloride in the presence of a base like potassium carbonate or DIPEA in an anhydrous aprotic solvent, are directly applicable. biorxiv.orgresearchgate.net This approach is particularly useful when the precursor alcohol, Tetrahydrofuran-2-ylmethanol, is prepared through a synthetic route that imparts specific stereochemical properties.

The synthesis of enantiomerically pure or diastereomerically enriched tetrahydrofuran scaffolds is a significant area of research, as these structures are core components of many natural products. nih.gov Various advanced methodologies have been developed for the stereocontrolled synthesis of substituted tetrahydrofurans, which can serve as precursors to chiral Tetrahydrofuran-2-ylmethanol.

Electrophilic Cyclization: Iodo-etherification of homoallylic alcohols is a classic and effective method for the stereospecific synthesis of substituted iodo-tetrahydrofurans. The stereochemistry of the final product is controlled by the geometry of the starting alkene and the existing stereocenters. nottingham.ac.uk

Metal-Catalyzed Cyclization: Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has been shown to be a highly efficient method for constructing chiral tetrahydrofuran rings. Using a P-chiral bisphosphine ligand (DI-BIDIME), this method can achieve excellent yields (up to 99%), stereoselectivity (>99:1 E/Z), and enantioselectivity (>99:1 er). rsc.org

Annulation Reactions: [3+2] cycloaddition or annulation reactions are powerful strategies that can form the tetrahydrofuran ring and generate multiple stereocenters in a single, convergent step. nih.gov

Matteson Homologation: Stereoselective syntheses of highly substituted tetrahydrofurans have been achieved using Matteson homologations. This method involves a sequence of homologation steps followed by a spontaneous cycloetherification, providing access to complex substitution patterns with high stereocontrol. researchgate.net

These methods provide access to a wide range of chiral tetrahydrofuran precursors, which can then be converted to the target chloroacetate ester.

Green Chemistry Principles in Synthesis Design

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of Tetrahydrofuran-2-ylmethyl chloroacetate synthesis, this involves selecting less hazardous solvents and improving atom economy.

A key focus has been the replacement of traditional ether solvents like THF. 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a leading green alternative. semanticscholar.org Derived from renewable resources such as corncobs, 2-MeTHF offers several advantages over THF. d-nb.inforesearchgate.net It has lower water miscibility, which simplifies aqueous workups and product extractions, and it is more stable toward basic organometallic reagents. d-nb.inforesearchgate.net The use of 2-MeTHF is being adopted in a wide range of chemical processes, from organometallic reactions to peptide synthesis, as a more environmentally benign solvent. researchgate.netunibe.chnih.gov Its application can reduce the environmental impact of the synthesis by lowering the E-factor (a measure of waste produced). nih.gov

Other bio-based solvents, such as cyclopentyl methyl ether (CPME), are also being evaluated as greener alternatives to traditional solvents like THF and toluene. nih.govrsc.org The adoption of these solvents in the synthesis of Tetrahydrofuran-2-ylmethyl chloroacetate and its precursors can significantly enhance the sustainability of the manufacturing process.

Utilization of Renewable Solvents and Reagents

A significant advancement in the green synthesis of Tetrahydrofuran-2-ylmethyl chloroacetate lies in the sourcing of its primary precursor, (tetrahydrofuran-2-yl)methanol. This alcohol can be derived from renewable biomass. Furfural (B47365), a platform chemical obtained from agricultural wastes such as corncobs and sugarcane bagasse, can be hydrogenated to produce (tetrahydrofuran-2-yl)methanol. wikipedia.orgmdpi.comgoogle.com This bio-based approach provides a sustainable alternative to petroleum-derived feedstocks.

The subsequent esterification of (tetrahydrofuran-2-yl)methanol to form the target chloroacetate can be conducted using a variety of solvents, with a growing emphasis on those that are also bio-derived and have a lower environmental impact. sigmaaldrich.com Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives.

Renewable Solvents in Esterification:

2-Methyltetrahydrofuran (2-MeTHF): This solvent is itself derived from renewable sources like furfural or levulinic acid and is considered a promising green alternative to solvents like tetrahydrofuran (THF). nih.govresearchgate.net It exhibits low water miscibility, which can simplify workup procedures. nih.gov

Ethanol: Produced via fermentation of sugars, bio-ethanol is a widely available and biodegradable solvent. wikipedia.orgsigmaaldrich.com

Ethyl lactate: This solvent is derived from lactic acid, which can be produced from the fermentation of corn starch. wikipedia.org It is biodegradable and has excellent solvent properties. rsc.org

Water: As the most environmentally benign solvent, water is an attractive medium for certain chemical reactions. wikipedia.org For esterification, its use can be challenging due to the reversible nature of the reaction, but specific methodologies, such as using buffered aqueous systems for chloroacetylation with chloroacetyl chloride, have been explored to enhance selectivity. tandfonline.comresearchgate.nettandfonline.com

The choice of acylating agent also presents opportunities for greener methodologies. While chloroacetyl chloride is highly reactive, its reaction produces hydrogen chloride (HCl), a corrosive byproduct. wikipedia.org Chloroacetic acid, which can be produced through the chlorination of acetic acid, offers a more atom-economical route, with water as the primary byproduct. chemcess.com

Atom Economy and Efficiency in Synthetic Sequences

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. labmanager.com The synthesis of Tetrahydrofuran-2-ylmethyl chloroacetate can proceed through two primary pathways, each with a distinct atom economy.

The first pathway is the Fischer-Speier esterification , which involves the direct reaction of (tetrahydrofuran-2-yl)methanol with chloroacetic acid, typically in the presence of an acid catalyst. nrochemistry.com This reaction is reversible, and the removal of water is often required to drive the equilibrium towards the product. nrochemistry.com Despite its reversibility, this method exhibits a high atom economy as the only byproduct is water. Lewis acids and other catalysts have been employed to improve the efficiency of this type of esterification. rug.nlresearchgate.net

| Synthetic Route | Reactants | Products | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Fischer-Speier Esterification | (Tetrahydrofuran-2-yl)methanol + Chloroacetic acid | Tetrahydrofuran-2-ylmethyl chloroacetate + Water | Water (H₂O) | 90.7% |

| Reaction with Chloroacetyl Chloride | (Tetrahydrofuran-2-yl)methanol + Chloroacetyl chloride | Tetrahydrofuran-2-ylmethyl chloroacetate + Hydrogen chloride | Hydrogen chloride (HCl) | 82.9% |

Note: Theoretical atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100.

Reactivity and Chemical Transformations of Tetrahydrofuran 2 Ylmethyl Chloroacetate

Nucleophilic Substitution Reactions of the Chloroacetate (B1199739) Group

The carbon atom adjacent to the chlorine in the chloroacetate moiety is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This SN2 reaction is a cornerstone of the compound's synthetic utility.

The reaction of α-halo esters with sodium azide (B81097) is a well-established method for the synthesis of α-azido esters. In a reaction analogous to the conversion of methyl bromoacetate (B1195939) to methyl azidoacetate, Tetrahydrofuran-2-ylmethyl chloroacetate is expected to react with sodium azide (NaN₃) to yield (Tetrahydrofuran-2-yl)methyl 2-azidoacetate. This nucleophilic substitution typically proceeds in a polar solvent. The resulting azide derivative is a versatile intermediate, for instance, in the construction of nitrogen-containing heterocycles.

Table 1: Analogous Reaction for Azide Derivative Formation

| Reactant 1 | Reactant 2 | Product | Solvent System | Conditions |

|---|

Tetrahydrofuran-2-ylmethyl chloroacetate readily reacts with a variety of nucleophiles. The high reactivity of the C-Cl bond allows for the formation of new carbon-heteroatom bonds under relatively mild conditions.

Nitrogen Nucleophiles: Primary and secondary amines can displace the chloride to form the corresponding glycine (B1666218) esters. A notable example is the use of this compound in a Ugi four-component reaction, where an amine, an isocyanide, a carboxylic acid (in this case, the chloroacetic acid component is delivered by the ester), and an aldehyde react to form an α-acylamino amide intermediate. mdpi.com This intermediate, containing the (tetrahydrofuran-2-yl)methoxycarbonylmethyl group attached to a nitrogen atom, demonstrates the compound's reactivity with amine nucleophiles.

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a non-nucleophilic base, can react to form ether-functionalized esters. The base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile. Carboxylate salts can also act as oxygen nucleophiles to yield anhydride-like structures.

Sulfur Nucleophiles: Thiols are excellent nucleophiles and react readily with Tetrahydrofuran-2-ylmethyl chloroacetate to form thioethers. chemchart.com Thiolate anions (RS⁻), generated by treating a thiol with a base, are even more reactive and efficiently displace the chloride in SN2 reactions. chemchart.com

The nucleophilic substitution reactions described above are effective strategies for introducing thio- and aza-functionalities.

Thio-functionalization: The reaction with thiols or thiolate salts is a direct route to S-functionalized compounds. For example, reaction with potassium thioacetate (B1230152) would yield (Tetrahydrofuran-2-yl)methyl 2-(acetylthio)acetate, a protected thiol derivative.

Aza-functionalization: As demonstrated in the Ugi reaction, amines serve as effective nucleophiles for creating C-N bonds. mdpi.com This transformation is fundamental in the synthesis of amino acid derivatives and more complex nitrogen-containing molecules. Subsequent reactions can then be employed to build aza-heterocycles. mdpi.com

Ester Cleavage and Transesterification Processes

The ester group in Tetrahydrofuran-2-ylmethyl chloroacetate can be cleaved or transformed through hydrolysis and transesterification.

Ester Hydrolysis: Under either acidic or basic aqueous conditions, the ester can be hydrolyzed. researchgate.net Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. nih.gov Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net Both pathways result in the formation of Tetrahydrofurfuryl alcohol and chloroacetic acid (or its carboxylate salt).

Table 2: General Conditions for Ester Hydrolysis

| Condition | Catalyst/Reagent | Products |

|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl | Tetrahydrofurfuryl alcohol + Chloroacetic acid |

Transesterification: This process involves the exchange of the alcohol portion of the ester. By treating Tetrahydrofuran-2-ylmethyl chloroacetate with a different alcohol in the presence of an acid or base catalyst, a new chloroacetate ester can be formed, liberating Tetrahydrofurfuryl alcohol. The reaction is an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing one of the products.

Cyclization Reactions and Annulation Strategies Involving Derived Intermediates

Intermediates derived from Tetrahydrofuran-2-ylmethyl chloroacetate are valuable precursors for synthesizing cyclic structures. A key strategy involves an initial nucleophilic substitution followed by an intramolecular cyclization.

A clear example is the cyclization of the adduct formed from the Ugi reaction involving 4-((1-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, aniline, N-propyl isocyanide, and the chloroacetate functionality. mdpi.com The resulting linear precursor undergoes a base-catalyzed intramolecular SN2 cyclization, where the amide nitrogen attacks the carbon bearing the chlorine, displacing it to form a 2,5-diketopiperazine ring. mdpi.com This demonstrates a powerful Ugi/SN2 cyclization sequence for the synthesis of complex heterocyclic scaffolds. mdpi.com

Similarly, reacting Tetrahydrofuran-2-ylmethyl chloroacetate with a nucleophile that contains a second reactive site can set the stage for subsequent intramolecular annulation. For instance, reaction with an amino alcohol could be followed by a second cyclization step to form morpholinone derivatives.

Electrophilic Reactivity of the Chloroacetate Moiety in C-C and C-Heteroatom Bond Formation

The chloroacetate moiety of Tetrahydrofuran-2-ylmethyl chloroacetate is defined by the electrophilic character of the α-carbon. This site is the primary target for nucleophiles, leading to C-heteroatom bond formation as detailed in section 3.1.

The formation of C-C bonds via the electrophilic character of this group is also plausible, typically involving carbanionic or enolate nucleophiles. For example, the enolate of a ketone or another ester could attack the α-carbon, displacing the chloride and forming a new C-C bond, leading to the synthesis of γ-keto esters or substituted succinates, respectively.

However, using the chloroacetate group as an electrophile in reactions like Friedel-Crafts alkylation of arenes is less common and generally requires a strong Lewis acid catalyst to enhance the electrophilicity of the α-carbon. In such a reaction, the Lewis acid would coordinate to the chlorine atom, facilitating its departure upon attack by an electron-rich aromatic ring. The reactivity of the ester's carbonyl group often complicates these reactions. The predominant and more synthetically reliable reactivity of this moiety remains the SN2 displacement of the chloride by a wide range of "soft" and "hard" nucleophiles.

Mechanistic Organic Chemistry Research of Esterification Reactions

The mechanism of Fischer esterification is a multi-step process that is reversible. flexiprep.commasterorganicchemistry.com The key steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (chloroacetic acid) by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. jove.compatsnap.com

Nucleophilic Attack: The alcohol (tetrahydrofuran-2-ylmethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. byjus.comjove.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This converts the hydroxyl group into a better leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate then collapses, eliminating a molecule of water and forming a protonated ester. flexiprep.combyjus.com

Deprotonation: Finally, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, Tetrahydrofuran-2-ylmethyl chloroacetate, and regenerate the acid catalyst. masterorganicchemistry.com

Kinetic studies on the esterification of monochloroacetic acid with butan-1-ol have shown the reaction to follow a second-order kinetic model. zsmu.edu.ua While the specific alcohol is different, this suggests that the esterification of chloroacetic acid is sensitive to the concentrations of both the carboxylic acid and the alcohol. The rate of this type of reaction is also influenced by temperature, with higher temperatures generally leading to faster reaction rates. zsmu.edu.ua

In the broader context of esterification reactions, tetrahydrofuran (B95107) (THF) is sometimes employed as a co-solvent, particularly in transesterification processes for biodiesel production. researchgate.netneliti.com Its role is to enhance the solubility of reactants, such as methanol (B129727) in oil, to create a single-phase system, which can improve reaction rates. neliti.comunl.edu

Due to the lack of specific research on the mechanistic aspects of esterification involving Tetrahydrofuran-2-ylmethyl chloroacetate, detailed kinetic data and specific research findings are not available. The information presented is based on the general, well-established mechanism of Fischer esterification and related studies on similar compounds.

Tetrahydrofuran-2-ylmethyl Chloroacetate: A Versatile Synthetic Building Block and Intermediate

Tetrahydrofuran-2-ylmethyl chloroacetate is a bifunctional organic compound that has garnered interest in synthetic organic chemistry due to its unique structural features. Possessing both a reactive chloroacetate group and a stable tetrahydrofuran (THF) moiety, it serves as a valuable precursor and intermediate in the construction of a diverse range of more complex molecules. Its utility spans from the creation of simple substituted THF derivatives to the assembly of intricate heterocyclic systems and advanced molecular architectures for research applications.

Role As a Versatile Synthetic Building Block and Intermediate

The reactivity of the α-chloro ester group, combined with the chemical properties imparted by the tetrahydrofuran (B95107) ring, makes this compound a versatile tool for chemists. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the ester can undergo various transformations. The THF ring, generally stable, can influence the solubility and conformational properties of the resulting molecules.

The chloroacetate (B1199739) moiety in Tetrahydrofuran-2-ylmethyl chloroacetate is a prime site for nucleophilic substitution (SN2) reactions. vanderbilt.edu This allows for the straightforward introduction of a wide variety of functional groups, leading to a diverse library of substituted tetrahydrofuran derivatives. The general reaction involves the displacement of the chloride ion by a nucleophile, providing a versatile method for elaborating the molecule's structure.

Common nucleophiles that can be employed in this context include:

Amines: Primary and secondary amines react to form the corresponding glycinate (B8599266) esters, incorporating a nitrogen atom into the side chain.

Thiols: Thiolates readily displace the chloride to yield thioether derivatives.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which is a precursor for amines (via reduction) or triazoles (via cycloaddition).

Carboxylates: The reaction with carboxylate salts can generate anhydride-like structures or introduce another ester group.

These transformations highlight the role of Tetrahydrofuran-2-ylmethyl chloroacetate as a foundational starting material for molecules where the (tetrahydrofuran-2-yl)methoxycarbonylmethyl scaffold is the core structural unit.

Table 1: Examples of Nucleophilic Substitution Reactions This table presents representative, chemically plausible reactions based on established principles of α-halo ester reactivity.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Diethylamine | (Tetrahydrofuran-2-yl)methyl 2-(diethylamino)acetate |

| Thiolate | Sodium thiophenoxide | (Tetrahydrofuran-2-yl)methyl 2-(phenylthio)acetate |

The electrophilic nature of the carbon atom bearing the chlorine makes Tetrahydrofuran-2-ylmethyl chloroacetate a valuable intermediate for synthesizing various five-membered heterocyclic rings. This is typically achieved through condensation and cyclization reactions with appropriate binucleophilic reagents.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis and related methodologies often utilize α-halocarbonyl compounds. While α-haloketones are most common, α-halo esters like Tetrahydrofuran-2-ylmethyl chloroacetate can react with thiourea (B124793) or thioamides. For instance, reaction with thiourea can lead to the formation of 2-aminothiazolidin-4-one derivatives, which are important heterocyclic cores. researchgate.netresearchgate.net

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved starting from thiosemicarbazides. sbq.org.brencyclopedia.pub Tetrahydrofuran-2-ylmethyl chloroacetate can be used to alkylate a thiosemicarbazide (B42300), forming an intermediate that, upon cyclization (often under acidic or basic conditions), yields a substituted 1,3,4-thiadiazole. chemmethod.com This process builds the heterocyclic ring by incorporating the chloroacetyl unit from the starting material.

Triazoles: 1,2,4-Triazole (B32235) derivatives can also be synthesized from thiosemicarbazide precursors. chemmethod.comscispace.com The initial reaction of Tetrahydrofuran-2-ylmethyl chloroacetate with a thiosemicarbazide derivative can be followed by cyclization under different conditions, often involving the loss of a sulfur-containing group, to yield the desired 1,2,4-triazole ring. researchgate.net

Table 2: Heterocycle Synthesis Pathways This table outlines plausible synthetic routes to key heterocyclic systems using Tetrahydrofuran-2-ylmethyl chloroacetate as a starting material, based on analogous reactions.

| Target Heterocycle | Key Reagent | General Reaction Type | Resulting Core Structure |

|---|---|---|---|

| Thiazole | Thiourea | Alkylation followed by cyclization | 2-Imino-4-thiazolidinone derivative researchgate.net |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Alkylation and dehydrative cyclization | 2,5-Disubstituted 1,3,4-thiadiazole |

Bifunctional molecules are compounds designed to interact with two different biological targets or to perform two distinct functions simultaneously. nih.gov Tetrahydrofuran-2-ylmethyl chloroacetate is an ideal scaffold for creating such molecules due to its two distinct domains: the tetrahydrofuran ring and the reactive chloroacetate tail.

The chloroacetate group serves as a chemical "handle" for covalently attaching the molecule to another functional unit, such as a known drug, a fluorescent probe, or a ligand for a specific protein. Meanwhile, the tetrahydrofuran moiety can serve several purposes:

It can act as a passive but structurally important spacer, providing a defined geometry and distance between the two ends of the bifunctional molecule.

It can modulate the physicochemical properties of the entire molecule, such as solubility and lipophilicity.

The ether oxygen of the THF ring can engage in hydrogen bonding, potentially influencing how the molecule interacts with biological targets.

This strategy allows for the modular construction of complex molecules where one part is derived from the versatile reactivity of the chloroacetate and the other part's properties are influenced by the stable THF ring. researchgate.net

Hybrid organic molecules are complex structures created by combining different chemical motifs to achieve novel properties or functions. Tetrahydrofuran-2-ylmethyl chloroacetate can be integrated into such hybrids, where the (tetrahydrofuran-2-yl)methyl fragment is incorporated as a specific building block. mdpi.com

In the context of materials science or medicinal chemistry, this fragment can be attached to larger molecular frameworks, such as polymers, dendrimers, or macrocycles. The purpose of incorporating the THF moiety could be to:

Improve Solubility: The polar ether group can enhance the solubility of large, hydrophobic molecules in certain solvents.

Introduce Flexibility: The non-planar, flexible nature of the THF ring can act as a joint within a larger, more rigid structure.

Serve as a Recognition Element: In some biological contexts, the tetrahydrofuran ring itself can fit into specific hydrophobic pockets of enzymes or receptors, contributing to binding affinity.

The synthesis of these hybrid molecules relies on the reactivity of the chloroacetate group to form a stable covalent bond with the larger molecular system, effectively "clicking" the THF-containing unit into place.

Spectroscopic and Structural Characterization of Tetrahydrofuran 2 Ylmethyl Chloroacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

The protons on the exocyclic methylene (B1212753) group attached to the ester oxygen (H-6) are diastereotopic due to the adjacent chiral center (C-2) and are expected to appear as a complex multiplet, often a doublet of doublets. The proton at the C-2 position (H-2) is coupled to protons on C-3 and C-6, also resulting in a multiplet. The protons of the chloroacetyl group (H-8) typically appear as a sharp singlet further downfield due to the deshielding effect of the adjacent carbonyl and chlorine atom. Protons on the THF ring (H-3, H-4, H-5) produce overlapping multiplets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Tetrahydrofuran-2-ylmethyl Chloroacetate (B1199739) Predicted values are based on analysis of similar structures and spectral databases.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3, H-4 | 1.80 - 2.05 | m |

| H-5 | 3.70 - 3.85 | m |

| H-2 | 4.00 - 4.15 | m |

| H-6 | 4.10 - 4.25 | dd |

| H-8 | 4.05 - 4.10 | s |

s = singlet, dd = doublet of doublets, m = multiplet

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its functional type and electronic environment.

The carbonyl carbon (C-7) of the ester is the most deshielded, appearing significantly downfield around 167 ppm. The carbon bearing the chlorine atom (C-8) is found around 41 ppm. The carbons of the tetrahydrofuran (B95107) ring directly bonded to oxygen (C-2 and C-5) resonate in the 68-78 ppm range, while the other ring carbons (C-3 and C-4) are found further upfield. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Tetrahydrofuran-2-ylmethyl Chloroacetate Predicted values are based on analysis of similar structures and spectral databases.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~25.8 |

| C-3 | ~28.5 |

| C-8 (CH₂Cl) | ~40.8 |

| C-5 (O-CH₂) | ~68.9 |

| C-6 (Ester CH₂-O) | ~69.5 |

| C-2 (O-CH) | ~77.5 |

| C-7 (C=O) | ~167.2 |

While ¹H and ¹³C NMR establish the constitution of Tetrahydrofuran-2-ylmethyl chloroacetate, advanced 2D NMR techniques are employed to probe its stereochemistry and preferred conformation in solution. ipb.pt

Correlation Spectroscopy (COSY): This experiment would reveal scalar coupling between adjacent protons, confirming the connectivity within the tetrahydrofuran ring and the side chain (e.g., H-2 coupling with H-3 and H-6).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connection of the two main fragments of the molecule, for instance, by observing a correlation from the H-6 protons to the carbonyl carbon (C-7).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information for conformational analysis. diva-portal.org For the flexible tetrahydrofuran ring, which exists in dynamic equilibrium between envelope and twist conformations, NOESY can reveal the preferred spatial arrangement of the substituents. diva-portal.org

These advanced methods are indispensable for a complete structural and conformational picture of substituted tetrahydrofuran derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of Tetrahydrofuran-2-ylmethyl chloroacetate is characterized by several key absorption bands.

The most prominent feature is the strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration, which is expected in the range of 1740-1760 cm⁻¹. researchgate.net Two distinct C-O stretching bands are also anticipated: one for the C-O-C ether linkage within the THF ring and another for the O=C-O ester group, both typically appearing in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. nist.gov The stretching vibration of the C-Cl bond is expected to produce a moderate to strong band in the lower frequency region of 800-600 cm⁻¹. Finally, C-H stretching vibrations from the alkane-like CH and CH₂ groups are observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Tetrahydrofuran-2-ylmethyl Chloroacetate

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH, CH₂) | 2850 - 2995 | Medium-Strong |

| C=O Stretch | Ester | 1740 - 1760 | Strong |

| C-O Stretch | Ester & Ether | 1000 - 1300 | Strong |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

For Tetrahydrofuran-2-ylmethyl chloroacetate (C₇H₁₁ClO₃), high-resolution mass spectrometry (HRMS) would confirm its exact mass (178.0397 Da). In standard electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 178. Due to the natural isotopic abundance of chlorine, an accompanying [M+2]⁺ peak at m/z 180 would be present with approximately one-third the intensity of the [M]⁺ peak. nih.gov

The fragmentation of this ester is highly characteristic. The most common cleavage occurs at the bond between the exocyclic methylene group and the ester oxygen, leading to the formation of a stable tetrahydrofurfuryl cation. However, the most abundant peak (base peak) in the spectrum is typically observed at m/z 71. nih.gov This fragment, [C₄H₇O]⁺, arises from the cleavage and rearrangement of the tetrahydrofuran moiety itself, demonstrating a characteristic fragmentation pathway for such compounds. whitman.edujove.com

Table 4: Major Fragment Ions in the Mass Spectrum of Tetrahydrofuran-2-ylmethyl Chloroacetate

| m/z | Proposed Fragment Ion | Formula | Notes |

| 178/180 | [C₇H₁₁ClO₃]⁺ | Molecular Ion ([M]⁺) | Isotope pattern confirms presence of one Cl atom |

| 101 | [C₅H₉O]⁺ | Tetrahydrofurfuryl-CH₂⁺ | Loss of chloroacetate radical |

| 71 | [C₄H₇O]⁺ | Fragment of THF ring | Often the base peak nih.gov |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Alkyl or acylium fragment | Further fragmentation |

X-ray Crystallography for Solid-State Structure Elucidation of Crystalline Analogs and Derivatives

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for Tetrahydrofuran-2-ylmethyl chloroacetate itself is not prominently available, analysis of crystalline analogs and derivatives provides invaluable insight into its expected solid-state geometry. uwa.edu.auresearchgate.net

Studies on various substituted tetrahydrofuran derivatives reveal that the five-membered ring is not planar. researchgate.net It adopts puckered conformations to minimize steric and torsional strain. The two most common low-energy conformations are the "envelope" (with Cₛ symmetry, where one atom is out of the plane of the other four) and the "twist" (with C₂ symmetry, where two adjacent atoms are displaced in opposite directions from the plane of the other three). researchgate.net The specific conformation adopted by a derivative depends on the nature and position of its substituents. X-ray data from related structures provide typical bond lengths and angles for the THF core.

Table 5: Representative Bond Parameters from Crystalline Tetrahydrofuran Derivatives Data are generalized from published crystal structures of THF analogs.

| Bond/Angle | Typical Value |

| C-O Bond Length | 1.43 - 1.47 Å |

| C-C Bond Length | 1.51 - 1.54 Å |

| C-O-C Bond Angle | 106 - 110° |

| C-C-O Bond Angle | 103 - 107° |

| C-C-C Bond Angle | 101 - 105° |

The structural data obtained from these analogs are crucial for computational modeling and for understanding the steric influences that govern the reactivity and interaction of Tetrahydrofuran-2-ylmethyl chloroacetate and related compounds. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This process is crucial for validating the empirical formula of a newly synthesized or isolated substance. The technique involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products. The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For Tetrahydrofuran-2-ylmethyl chloroacetate, with the proposed molecular formula C₇H₁₁ClO₃, the theoretical elemental composition has been calculated. These calculated values serve as a benchmark for comparison with experimental data.

A thorough search of scientific literature and chemical databases did not yield experimental elemental analysis data for Tetrahydrofuran-2-ylmethyl chloroacetate or its derivatives. Therefore, a direct comparison between theoretical and experimental values cannot be presented at this time. However, the calculated theoretical data provides the necessary reference for any future experimental validation.

Below is the calculated elemental composition for Tetrahydrofuran-2-ylmethyl chloroacetate.

Table 1. Calculated Elemental Composition of Tetrahydrofuran-2-ylmethyl chloroacetate

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 47.07 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 6.22 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.85 |

| Oxygen | O | 16.00 | 3 | 48.00 | 26.86 |

| Total | 178.63 | 100.00 |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Transition States

The synthesis of Tetrahydrofuran-2-ylmethyl chloroacetate (B1199739) fundamentally involves the cleavage of the tetrahydrofuran (B95107) (THF) ring by an acyl halide, such as chloroacetyl chloride. The reaction pathway for the acylative ring-opening of cyclic ethers like THF is generally understood to proceed through the formation of a key intermediate, an oxonium ion.

The initial step is the activation of the ether oxygen by a Lewis acid or the acyl halide itself. This leads to the formation of a tertiary oxonium ion. The subsequent step involves a nucleophilic attack by the chloride ion. Two primary mechanistic pathways are often considered for this nucleophilic ring-opening: an S\textsubscript{N}1-like or an S\textsubscript{N}2-like mechanism.

S\textsubscript{N}2-like Pathway : In this mechanism, the nucleophile (chloride ion) attacks one of the α-carbon atoms of the activated THF ring in a concerted fashion, leading to the opening of the ring and the simultaneous formation of the chloroester. The reaction proceeds through a transition state where the nucleophile is forming a bond with the carbon atom while the carbon-oxygen bond of the ether is breaking. For unsubstituted THF, the attack can occur at either of the two equivalent α-carbons.

S\textsubscript{N}1-like Pathway : This pathway would involve the dissociation of the C-O bond in the activated oxonium ion to form a carbocation intermediate. This is then followed by a rapid attack by the chloride ion. However, the formation of a primary carbocation is generally energetically unfavorable, making this pathway less likely for the ring-opening of unsubstituted THF derivatives unless there is significant electronic stabilization.

Theoretical studies on related systems, such as the ring-opening of THF by other electrophiles, have been conducted using Density Functional Theory (DFT). These studies suggest that the deformation energy of the THF ring is a critical factor in determining the activation energy of the ring-opening reaction. nih.gov The transition states in these reactions often exhibit significant distortion of the THF ring from its ground-state conformation. For instance, in the reaction of substituted chloromethyl tetrahydrofuran derivatives with trimethylamine, DFT calculations have shown that the THF ring undergoes conformational changes along the reaction pathway, and the transition state geometry can be influenced by the solvent. nih.gov

The table below summarizes the key characteristics of the proposed reaction pathways for the formation of Tetrahydrofuran-2-ylmethyl chloroacetate.

| Feature | S\textsubscript{N}2-like Pathway | S\textsubscript{N}1-like Pathway |

| Intermediate | Activated Oxonium Ion | Carbocation |

| Rate-determining step | Nucleophilic attack | Formation of carbocation |

| Stereochemistry | Inversion of configuration | Racemization |

| Transition State | Bimolecular, concerted | Unimolecular dissociation |

Influence of Catalysis on Reaction Selectivity and Rate

Catalysis plays a pivotal role in the synthesis of haloesters from cyclic ethers, significantly influencing both the reaction rate and selectivity. The reaction between a relatively unreactive ether like THF and an acyl halide is often slow and requires elevated temperatures. The introduction of a catalyst, typically a Lewis acid, accelerates the reaction by activating the ether.

Commonly employed catalysts for this transformation include metal halides such as zinc chloride (ZnCl\textsubscript{2}), ferric chloride (FeCl\textsubscript{3}), and bismuth(III) compounds. The catalytic cycle generally involves the coordination of the Lewis acid to the oxygen atom of the THF ring. This coordination enhances the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack by the chloride ion generated from the chloroacetyl chloride.

The choice of catalyst can also influence the selectivity of the reaction, particularly when substituted tetrahydrofurans are used. While Tetrahydrofuran-2-ylmethyl chloroacetate is derived from an alcohol that already contains the THF moiety, understanding the catalytic ring-opening of THF itself is crucial. In reactions involving unsymmetrical ethers, the catalyst can direct the nucleophilic attack to a specific carbon atom, leading to regioselectivity.

The table below presents a selection of catalysts used in analogous ring-opening reactions of THF and their general effect on the reaction.

| Catalyst | Catalyst Type | General Effect on Reaction |

| Iodine (I\textsubscript{2}) | Lewis Acid | Mild and effective for acylative cleavage. |

| Zinc Chloride (ZnCl\textsubscript{2}) | Lewis Acid | Common catalyst for ether cleavage. |

| Ferric Chloride (FeCl\textsubscript{3}) | Lewis Acid | Effective, but can sometimes lead to side reactions. |

| Bismuth(III) Halides | Lewis Acid | Mild and efficient for O-acylative cleavage. |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for validating proposed reaction mechanisms and performing detailed conformational analysis. While specific DFT studies on Tetrahydrofuran-2-ylmethyl chloroacetate are not widely reported, insights can be drawn from computational work on closely related molecules and reactions.

Mechanism Validation: DFT calculations can be employed to map the potential energy surface of the reaction between a THF derivative and chloroacetyl chloride. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and transition states. By calculating the activation energies for different proposed pathways (e.g., S\textsubscript{N}1 vs. S\textsubscript{N}2), the most energetically favorable mechanism can be determined. For example, DFT studies on the hydrogenation and ring-opening of furan (B31954) on a palladium surface have successfully elucidated the reaction energies and energy barriers for various steps, demonstrating the predictive power of this approach. elsevierpure.comrsc.orgresearchgate.net Similar computational investigations could confirm whether the formation of Tetrahydrofuran-2-ylmethyl chloroacetate proceeds via a concerted or a stepwise mechanism.

Conformational Analysis: The flexible nature of the tetrahydrofuran ring and the rotatable bonds in the side chain of Tetrahydrofuran-2-ylmethyl chloroacetate mean that the molecule can exist in multiple conformations. Computational methods are invaluable for exploring this conformational landscape. By calculating the relative energies of different conformers, the most stable structures can be identified. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformation. For instance, a detailed conformational analysis of the related molecule tetrahydrofurfuryl alcohol using a combination of rotational spectroscopy and quantum chemical calculations revealed that the envelope (E) and twist (T) geometries of the THF ring are favored depending on the orientation of the hydroxymethyl substituent. nih.gov A similar interplay of steric and electronic effects would be expected to govern the conformational preferences of Tetrahydrofuran-2-ylmethyl chloroacetate.

The table below outlines the application of computational methods in studying molecules like Tetrahydrofuran-2-ylmethyl chloroacetate.

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Mechanism Validation | Reaction pathways, transition state structures, activation energies. |

| Ab initio methods | Conformational Analysis | Relative energies of conformers, rotational barriers, geometric parameters. |

| Molecular Dynamics (MD) | Dynamic Behavior | Conformational changes over time, solvent effects. |

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Protocols for Tetrahydrofuran-2-ylmethyl Chloroacetate (B1199739)

Current synthetic methods for chloroacetate esters often rely on conventional reagents and solvents. Future research should prioritize the development of greener, more sustainable protocols for the synthesis of Tetrahydrofuran-2-ylmethyl chloroacetate. This aligns with the broader shift in the chemical industry towards environmentally benign processes. researchgate.netresearchgate.net

Key research objectives should include:

Bio-based Feedstocks: Investigating the use of renewable starting materials for the synthesis of the tetrahydrofuran-2-methanol precursor. researchgate.net The parent compound, tetrahydrofuran (B95107) (THF), and its derivatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be produced from biomass sources such as furfural (B47365) or levulinic acid, which are derived from agricultural waste. researchgate.netnih.gov Exploring similar pathways to tetrahydrofuran-2-methanol would significantly improve the sustainability profile of the target molecule.

Green Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives. rsc.org Solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, have demonstrated excellent performance in a variety of chemical reactions and offer benefits such as easier work-up procedures due to low water miscibility. researchgate.netd-nb.infoscispace.com

Catalytic Methods: Developing efficient catalytic systems to replace stoichiometric reagents. This could involve enzyme-catalyzed esterification (biocatalysis) or the use of solid acid catalysts, which can be easily recovered and reused, minimizing waste.

Table 1: Potential Green Solvents for Sustainable Synthesis

| Solvent | Source | Key Advantages |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (e.g., corn cobs) d-nb.info | Low water miscibility, high stability, renewable source. d-nb.infoscispace.com |

| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low peroxide formation, hydrophobic. nih.gov |

| γ-Valerolactone (GVL) | Biomass (levulinic acid) researchgate.net | Biodegradable, low toxicity, high boiling point. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The bifunctional nature of Tetrahydrofuran-2-ylmethyl chloroacetate—possessing both an electrophilic chloroacetate group and a Lewis basic tetrahydrofuran ring—suggests a rich and largely unexplored reactivity profile.

Future studies could focus on:

Nucleophilic Substitution Reactions: While the reaction of the chloroacetate moiety with nucleophiles is expected, a systematic study with a wide range of nucleophiles (N-, O-, S-, and C-based) could yield novel derivatives with interesting properties.

Polymerization Monomer: The compound could serve as a functional monomer. The chloroacetate group provides a site for post-polymerization modification or for initiating certain types of polymerization.

Ring-Opening Reactions: Investigating the conditions under which the tetrahydrofuran ring can be opened. This could lead to the synthesis of linear molecules with dual functionality at either end, providing valuable synthons for more complex targets.

Metal-Catalyzed Cross-Coupling Reactions: Exploring its utility in cross-coupling reactions, where the chloroacetate group might participate directly or be transformed into a more reactive functional group.

Advancements in Stereoselective Synthesis of Chiral Analogues

The tetrahydrofuran ring contains a stereocenter at the 2-position. The development of methods to synthesize enantiomerically pure (R)- and (S)-Tetrahydrofuran-2-ylmethyl chloroacetate would be a significant advancement, opening doors to its use in chiral synthesis and pharmaceuticals.

Promising research directions include:

Asymmetric Synthesis: Developing organocatalytic or transition-metal-catalyzed asymmetric syntheses of substituted tetrahydrofurans. researchgate.net For instance, asymmetric Michael additions or cycloetherification strategies have been successfully employed for the synthesis of other chiral tetrahydrofuran derivatives and could be adapted. researchgate.netmdpi.com

Chiral Resolution: Exploring enzymatic or chromatographic methods to resolve the racemic mixture of Tetrahydrofuran-2-ylmethyl chloroacetate.

Starting from Chiral Precursors: Utilizing enantiopure starting materials derived from the chiral pool, such as specific carbohydrates, to synthesize the desired enantiomer. A number of methods have been developed for creating chiral tetrahydrofuran derivatives from chiral lactones. researchgate.net

Table 2: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Advantages |

|---|---|---|

| Organocatalysis | Use of small organic molecules as catalysts for asymmetric reactions, such as double Michael additions. researchgate.net | Metal-free, often milder reaction conditions, high enantioselectivity. researchgate.net |

| Transition Metal Catalysis | Employment of chiral transition metal complexes to catalyze asymmetric transformations. | High turnover numbers, broad substrate scope. |

| Biocatalysis | Use of enzymes for kinetic resolution or asymmetric synthesis. | High specificity, environmentally friendly conditions. |

Integration into Advanced Functional Organic Materials Research

The properties of Tetrahydrofuran-2-ylmethyl chloroacetate make it an attractive candidate for incorporation into advanced functional materials. The tetrahydrofuran unit can impart flexibility and solubility, while the chloroacetate group offers a reactive handle for covalent attachment or further functionalization.

Future interdisciplinary research could explore its use in:

Polymer Chemistry: As a comonomer in the synthesis of biodegradable polyesters or polyethers. The parent compound THF is a key raw material for producing polytetramethylene ether glycol (PTMEG), which is used in high-performance elastomers and fibers. eschemy.com The functional handle in Tetrahydrofuran-2-ylmethyl chloroacetate could allow for the creation of novel PTMEG derivatives with tailored properties.

Biomaterials: The potential for creating biodegradable polymers makes it relevant for biomedical applications, such as in drug delivery systems or temporary medical implants.

Coatings and Adhesives: THF is widely used as a solvent for coatings and adhesives. eschemy.comhengli.com Polymers derived from Tetrahydrofuran-2-ylmethyl chloroacetate could be designed to have specific adhesive properties or to act as functional surface coatings.

Electrolytes: The ether linkages of the tetrahydrofuran ring are known to coordinate with cations, suggesting that polymers or oligomers derived from this compound could be investigated as components of solid polymer electrolytes for battery applications.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Tetrahydrofuran-2-ylmethyl chloroacetate?

- Methodology : The compound can be synthesized via esterification reactions, leveraging chloroacetyl chloride and tetrahydrofurfuryl alcohol under controlled conditions. For example, analogous syntheses of chloroacetate esters (e.g., methyl or tert-butyl chloroacetate) involve nucleophilic acyl substitution using chloroacetic acid derivatives and alcohols in the presence of catalysts like sulfuric acid or DMAP . Purification typically involves fractional distillation or column chromatography to isolate the ester product.

- Key Considerations : Monitor reaction temperature to avoid side reactions (e.g., hydrolysis or polymerization). Use anhydrous conditions to prevent moisture interference .

Q. What analytical techniques are suitable for characterizing Tetrahydrofuran-2-ylmethyl chloroacetate?

- Techniques :

- Spectroscopy : FT-IR to confirm ester carbonyl (~1740 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺) and fragmentation pattern analysis .

- NMR : ¹H NMR to resolve tetrahydrofuran ring protons (δ 1.5–2.5 ppm) and chloroacetate methylene (δ 4.0–4.5 ppm) .

Q. What safety protocols are critical when handling Tetrahydrofuran-2-ylmethyl chloroacetate?

- Hazards : Flammability (similar to ethyl chloroacetate) and potential respiratory/lung irritation .

- Precautions :

- Use fume hoods and PPE (gloves, goggles).

- Store away from oxidizers and ignition sources.

- In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the reactivity of Tetrahydrofuran-2-ylmethyl chloroacetate compare to other chloroacetate esters in nucleophilic substitution reactions?

- Mechanistic Insight : The tetrahydrofuran ring may influence reactivity via steric or electronic effects. For instance, tert-butyl chloroacetate exhibits slower hydrolysis due to steric hindrance, whereas methyl chloroacetate reacts rapidly .

- Experimental Design : Compare reaction rates with nucleophiles (e.g., amines or thiols) under identical conditions. Monitor progress via TLC or HPLC .

Q. What role can this compound play in polymer chemistry, particularly as a functional monomer?

- Application : Chloroacetate esters (e.g., vinyl chloroacetate) act as comonomers in acrylic rubbers, enabling cross-linking via hydrolysis or metal-soap systems .

- Methodology : Incorporate Tetrahydrofuran-2-ylmethyl chloroacetate into copolymerization with acrylates. Use radical initiators (e.g., AIBN) and characterize thermal stability via TGA .

Q. Can Tetrahydrofuran-2-ylmethyl chloroacetate coordinate with transition metals, and what bioactivity implications arise?

- Coordination Chemistry : Analogous ligands (e.g., tetrahydrofuran-2-ylmethylamine derivatives) form stable Cu(II) complexes, as shown by EPR and cyclic voltammetry .

- Bioactivity Screening : Test antimicrobial activity via disc diffusion assays against Gram-positive/negative bacteria. Compare efficacy with free ligand and metal salts .

Data Contradiction Analysis

Q. Discrepancies in reported yields for chloroacetate ester syntheses: How to troubleshoot?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。